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Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic
Lymphoma Kinase (ALK). Understanding its metabolic fate is crucial for optimizing its
therapeutic use and managing potential drug-drug interactions. This technical guide provides
an in-depth overview of the methodologies and findings from studies investigating the
metabolism of Brigatinib. While this guide focuses on the principles of isotopic labeling for such
investigations, it is important to note that publicly available research has predominantly utilized
14C-labeled Brigatinib for human absorption, distribution, metabolism, and excretion (ADME)
studies. The principles and experimental workflows described herein are directly applicable to
studies employing other isotopic labels, such as the requested 13Ce.

Executive Summary of Brigatinib Metabolism

Brigatinib undergoes moderate metabolism in humans, with unchanged drug being the most
abundant circulating component. The primary metabolic pathways identified are N-
demethylation and cysteine conjugation. In vitro studies have pinpointed Cytochrome P450
enzymes CYP2C8 and CYP3A4 as the main catalysts for Brigatinib's metabolism[1]. However,
clinical studies have demonstrated that CYP3A4 plays a more significant role in vivo[2].

Following a single oral dose of radiolabeled Brigatinib, the majority of the dose is excreted in
the feces, with a smaller portion recovered in the urine. Unchanged Brigatinib is the primary
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component in both fecal and urinary excretions.

Experimental Protocols

This section outlines a representative experimental protocol for a human ADME study of
Brigatinib, based on methodologies described in the available literature for 14C-labeled
compounds[1][3][4].

Study Design

A typical study design is an open-label, single-dose study in a small cohort of healthy male
subjects (typically 6-8 individuals).

Investigational Product

e Labeled Compound: [**C]-Brigatinib. The radiolabel should be positioned at a metabolically
stable position within the molecule.

o Formulation: A single oral dose, typically administered as a solution or suspension,
containing a therapeutic dose of non-labeled Brigatinib and a tracer amount of [*4C]-
Brigatinib (e.g., 180 mg total dose containing approximately 100 uCi of radioactivity)[3].

Subject Population

Healthy male volunteers are typically recruited. Subjects undergo a comprehensive screening
process to ensure normal health status, including normal hepatic and renal function.

Dosing and Sample Collection

e Dosing: Subjects receive a single oral dose of the [*C]-Brigatinib formulation following an
overnight fast.

e Sample Collection:

o Blood/Plasma: Serial blood samples are collected at predefined time points post-dose to
characterize the pharmacokinetic profile of total radioactivity and unchanged Brigatinib.

o Urine and Feces: All urine and feces are collected from pre-dose until the radioactivity
levels in the excreta fall below a certain threshold (e.g., >90% of the administered dose is
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recovered).

Bioanalytical Methods

e Quantification of Total Radioactivity: Liquid scintillation counting is used to measure the total
radioactivity in plasma, urine, and homogenized feces.

» Quantification of Brigatinib and Metabolites: Plasma, urine, and fecal extracts are analyzed
using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to
determine the concentrations of Brigatinib and its metabolites[2].

o Metabolite Profiling and Identification: High-performance liquid chromatography (HPLC) with
radiochemical detection is used to profile the radioactive components in plasma, urine, and
feces. The structural elucidation of metabolites is performed using high-resolution mass
spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Brigatinib Metabolism

The following tables summarize the quantitative data from a human ADME study of Brigatinib
following a single 180 mg oral dose of [**C]-Brigatinib[1][5].

. % of Administered Dose Primary Component (% of

Recovered Radioactivity in Matrix)
Feces ~65% Unchanged Brigatinib (41%)
Urine ~25% Unchanged Brigatinib (86%)
Total Recovery ~90%

Table 1: Mass Balance and

Excretion of [**C]-Brigatinib
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Analyte % of Circulating Radioactivity (AUC)
Unchanged Brigatinib 91.5%
AP26123 (Primary Metabolite) 3.5%

Table 2: Relative Abundance of Brigatinib and its

Primary Metabolite in Plasma

Visualizing Experimental and Biological Pathways
Experimental Workflow for a Human ADME Study

The following diagram illustrates the typical workflow for a human ADME study using a
radiolabeled compound.
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Figure 1: Experimental workflow for a human ADME study.
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Brigatinib and the ALK Signaling Pathway

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion
protein, which in turn blocks downstream signaling pathways that promote cell proliferation and

survival[6].
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Figure 2: Inhibition of the ALK signaling pathway by Brigatinib.
Conclusion

The metabolic fate of Brigatinib has been well-characterized through human ADME studies
utilizing **C-labeled compounds. These studies have provided essential information on its
absorption, distribution, metabolism, and excretion, which are critical for its clinical
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development and use. While the specific use of 13Ce-labeled Brigatinib has not been detailed in
the available literature, the experimental framework presented here provides a robust
foundation for any future metabolic studies using this or other isotopic labels. A thorough
understanding of Brigatinib's metabolic profile is indispensable for the researchers, scientists,
and drug development professionals working to advance cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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